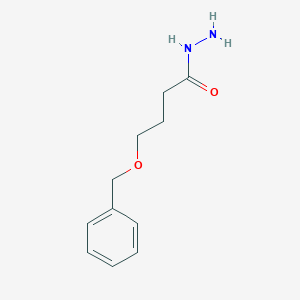

4-(Benzyloxy)butanehydrazide

Beschreibung

Contemporary Significance of Hydrazide Functional Groups in Organic Synthesis

The hydrazide functional group, characterized by a hydrazine (B178648) moiety attached to a carbonyl group (-C(=O)NHNH2), is a versatile building block in organic chemistry. Hydrazides are key precursors to a wide array of heterocyclic compounds, which are structures frequently found in pharmaceuticals and other biologically active molecules. They can react with both electrophiles and nucleophiles, allowing for diverse chemical transformations.

Hydrazides are commonly synthesized from carboxylic esters or acyl chlorides by reaction with hydrazine hydrate (B1144303). They readily undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves important intermediates in the synthesis of various nitrogen-containing heterocycles. smolecule.comscirp.org The reactivity of the hydrazide group makes it a valuable synthon for constructing complex molecular architectures.

Strategic Roles of Benzyl (B1604629) Ether Protecting Groups and Structural Motifs in Chemical Design

Benzyl ethers are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis. uwindsor.campg.de The benzyl group is favored due to its stability across a broad range of reaction conditions, including acidic and basic environments. tandfonline.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected alcohol.

The benzyl ether can be selectively removed under mild conditions, most commonly through catalytic hydrogenation, which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. uwindsor.caorganic-chemistry.org This orthogonality—the ability to be removed without disturbing other protecting groups—is a crucial aspect of its strategic application in complex syntheses. uwindsor.ca The presence of a benzyl ether in a molecule like 4-(Benzyloxy)butanehydrazide therefore suggests a role as either a stable structural component or a masked hydroxyl group that can be revealed at a later synthetic stage.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H16N2O2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

4-phenylmethoxybutanehydrazide |

InChI |

InChI=1S/C11H16N2O2/c12-13-11(14)7-4-8-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) |

InChI-Schlüssel |

ZOARQXJGEAMJPJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COCCCC(=O)NN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Benzyloxy Butanehydrazide and Precursor Analogues

Strategies for the Construction of Butanehydrazide Scaffolds

The formation of the acyl hydrazide functional group is a critical step in the synthesis of 4-(benzyloxy)butanehydrazide. Various methods have been developed for the construction of such hydrazide scaffolds, with ester aminolysis being a classical and widely used approach.

Ester Aminolysis with Hydrazine (B178648) Hydrate (B1144303) for Acyl Hydrazide Formation

The reaction of esters with hydrazine hydrate is a fundamental and common method for preparing acyl hydrazides. uobaghdad.edu.iqgoogle.com This nucleophilic acyl substitution reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and can be performed at room temperature or with heating. uobaghdad.edu.iqnih.govresearchgate.net

The general mechanism involves the nucleophilic addition of hydrazine to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of an alcohol molecule to yield the corresponding acyl hydrazide. The use of hydrazine hydrate is prevalent due to its availability and reactivity. uobaghdad.edu.iqgoogle.com This method has been successfully applied to a wide range of esters to produce their corresponding hydrazides in good yields. uobaghdad.edu.iqniscpr.res.in For instance, the synthesis of 4-(t-Bu)benzohydrazide from methyl 4-tert-butylbenzoate is achieved by reacting it with hydrazine hydrate in methanol. nih.gov

| Starting Ester | Reagent | Solvent | Conditions | Product |

| Methyl 4-tert-butylbenzoate | Hydrazine Hydrate | Methanol | Reflux | 4-(t-Bu)benzohydrazide |

| Ethyl 4-(2,4-dichlorophenoxy)butanoate | Hydrazine Hydrate | - | - | 4-(2,4-dichlorophenoxy)butane hydrazide |

| Methyl, Ethyl, or Benzyl (B1604629) Esters | Hydrazine Hydrate | - | - | Protected Peptide Hydrazides |

Emerging Synthetic Routes for Acyl Hydrazides

While ester aminolysis remains a staple, alternative and often milder methods for acyl hydrazide synthesis have emerged. These include the transformation of amides and the use of radical chemistry.

One notable method involves the conversion of amides to acyl hydrazides. This can be achieved at room temperature by first activating the amide, for example, by converting it into an N-Boc, N-nitroso, or N-tosyl amide. These activated amides then readily undergo transamidation with hydrazine hydrate to furnish the desired acyl hydrazides in high yields, typically between 76% and 94%. researchgate.netresearchgate.net

Radical-based strategies have also been developed. A novel approach utilizes the addition of in situ generated free radicals to azo compounds, providing a valuable route to various acyl hydrazides under mild reaction conditions with good functional group tolerance. acs.org Furthermore, visible-light-mediated synthesis of acyl hydrazides from acylsilanes has been reported, offering a transition-metal-free alternative. This process involves a uobaghdad.edu.iqorganic-chemistry.org-Brook rearrangement to generate nucleophilic siloxycarbenes that subsequently add to azodicarboxylates. organic-chemistry.org

Stereoselective and Regioselective Introduction of the 4-Benzyloxy Moiety

The synthesis of this compound requires the specific placement of the benzyloxy group on the fourth carbon of the butyric acid backbone. This is typically achieved through benzylation of a suitable precursor.

Benzylation Techniques for Hydroxy-Substituted Butyric Acid Derivatives

The introduction of the benzyl group is commonly accomplished through the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group on a butyric acid derivative with a base to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is crucial for the efficiency of this reaction.

Alternatively, direct alkylation of a phenol (B47542) with a halo-substituted butyric acid derivative can be considered, though this method can suffer from poor regioselectivity and the formation of side products. For the synthesis of precursors to this compound, starting with a 4-hydroxybutyric acid derivative and benzylating the hydroxyl group is a more controlled approach.

Sequential Synthetic Pathways to this compound Precursors

A common synthetic route to this compound starts with a suitable precursor that already contains the benzyloxy group. For example, derivatives of 4-(benzyloxy)benzoic acid have been used to synthesize related compounds. researchgate.net A plausible pathway to this compound would involve starting with 4-hydroxybutyric acid or its ester.

A general synthetic sequence could be:

Esterification of 4-hydroxybutyric acid to protect the carboxylic acid.

Benzylation of the hydroxyl group of the resulting ester.

Hydrazinolysis of the benzylated ester to form this compound.

This sequence ensures that the functional groups are manipulated in a controlled manner to achieve the desired product.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. Key factors that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For ester aminolysis, the reaction time can vary from a few hours to overnight, and the temperature can range from room temperature to reflux conditions, depending on the reactivity of the starting ester. uobaghdad.edu.iqnih.govresearchgate.net The choice of solvent can also influence the reaction rate and work-up procedure.

In benzylation reactions, the choice of base is critical. Stronger bases may lead to side reactions, while weaker bases may result in incomplete reaction. The temperature and reaction time must also be carefully controlled to prevent decomposition of the starting materials or products.

Factorial design experiments can be employed to systematically optimize multiple reaction parameters simultaneously. rsc.org For instance, factors such as temperature, reaction time, and reactant ratios can be varied to identify the optimal conditions for a given transformation, leading to significantly increased yields. rsc.org

| Reaction Step | Parameter to Optimize | Typical Range/Options | Impact |

| Ester Aminolysis | Temperature | Room Temperature to Reflux | Reaction Rate |

| Reaction Time | 2 - 24 hours | Completion of Reaction | |

| Solvent | Methanol, Ethanol | Solubility, Reaction Rate | |

| Benzylation | Base | NaH, K2CO3, etc. | Deprotonation Efficiency |

| Temperature | 0°C to Reflux | Reaction Rate, Side Reactions | |

| Solvent | THF, DMF, Acetonitrile | Solubility, Reaction Rate |

Catalytic Systems and Their Mechanistic Roles in Hydrazide Synthesis

The formation of hydrazides from esters, a process known as hydrazinolysis, is a nucleophilic acyl substitution reaction. While this transformation can proceed thermally, the use of catalysts is common to enhance reaction rates and yields. The catalysts employed range from simple acids to complex transition metal systems, each with a distinct mechanistic role.

The most direct route to this compound involves the reaction of an ester precursor, such as methyl 4-(benzyloxy)butanoate or ethyl 4-(benzyloxy)butanoate, with hydrazine. researchgate.netgoogle.com In this reaction, the lone pair of electrons on a hydrazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) to form the thermodynamically more stable hydrazide. researchgate.netquora.com

Acid Catalysis: Acid catalysts, such as sulfuric acid (H₂SO₄), are frequently used to accelerate hydrazinolysis. inglomayor.clnih.gov The mechanism involves the protonation of the ester's carbonyl oxygen by the acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine molecule. This catalytic approach is effective for converting various esters to their corresponding hydrazides. nih.govmdpi.com Interestingly, even natural acid sources, like lemon juice, have been demonstrated to effectively catalyze this reaction, likely due to their citric acid content and potentially synergistic effects of trace metal salts. inglomayor.cl

Transition Metal Catalysis: More advanced catalytic systems involving transition metals have been developed for N-N bond formation, providing alternative routes to hydrazides. These methods are particularly valuable for synthesizing more complex or sterically hindered hydrazides. Nickel, Palladium, Ruthenium, and Iridium complexes have been shown to be effective. organic-chemistry.orgacs.org For instance, a Nickel(II)-catalyzed N-N cross-coupling has been reported for forming complex hydrazides from O-benzoylated hydroxamates and various amines. acs.org The proposed mechanism involves the formation of an electrophilic, metal-stabilized acyl nitrenoid intermediate, which is then intercepted by an amine to form the hydrazide product. acs.org Similarly, ruthenium complexes have been used to catalyze the alkylation of acyl hydrazides using alcohols through a "borrowing hydrogen" strategy, which involves the temporary oxidation of the alcohol to an aldehyde. organic-chemistry.org

| Catalyst System | Example | General Mechanistic Role | Reference |

|---|---|---|---|

| Uncatalyzed (Thermal) | Hydrazine hydrate | Direct nucleophilic attack of hydrazine on the ester carbonyl. | researchgate.netmdpi.com |

| Acid Catalysis | Sulfuric Acid (H₂SO₄) | Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | inglomayor.clnih.gov |

| Natural Acid | Lemon Juice (Citric Acid) | Functions as a weak acid catalyst; may have synergistic effects from metal salts. | inglomayor.cl |

| Nickel Catalysis | Ni(II) half-sandwich complex | Enables N-N cross-coupling, potentially via an electrophilic Ni-stabilized acyl nitrenoid intermediate. | acs.org |

| Palladium Catalysis | Palladium/MOP-type ligand | Catalyzes intermolecular N-arylation of hydrazides with aryl halides. | organic-chemistry.org |

| Ruthenium Catalysis | Diaminocyclopentadienone ruthenium tricarbonyl complex | Catalyzes alkylation of hydrazides with alcohols via a borrowing hydrogen mechanism. | organic-chemistry.org |

Influence of Solvent Systems and Temperature Gradients on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly impact the rate, yield, and purity of the resulting this compound.

Solvent Systems: For the hydrazinolysis of esters, polar protic solvents are generally preferred. Solvents such as methanol, ethanol, and butanol are commonly used because they can effectively dissolve both the ester precursor and the hydrazine reagent. researchgate.netnih.govmdpi.com The ability of these solvents to form hydrogen bonds can stabilize the charged intermediates and transition states involved in the nucleophilic substitution mechanism, thereby facilitating the reaction.

The selection of a solvent can have a pronounced effect on reaction outcomes. In a study on the synthesis of acyl hydrazide derivatives via aza-Michael addition, the reaction proceeded in protic solvents like methanol and ethanol but failed in aprotic polar solvents (DMF, DMSO) and non-polar solvents (CHCl₃, CH₂Cl₂), highlighting the specific solvent requirements for some hydrazide syntheses. tandfonline.com The polarity of the solvent has been shown to influence the kinetics of hydrazone formation, with polar solvents like ethanol generally leading to faster reactions compared to non-polar solvents like hexane, especially for less reactive carbonyl compounds. acs.org

| Solvent | Type | Observed Effect on Reaction | Reference |

|---|---|---|---|

| Methanol/Ethanol | Polar Protic | Commonly used, effective for dissolving reactants and facilitating hydrazinolysis. Good yields are often obtained. | researchgate.netnih.govmdpi.com |

| Tetrahydrofuran (THF) | Polar Aprotic | Mentioned as a suitable solvent for hydrazinolysis. | researchgate.net |

| DMF/DMSO | Polar Aprotic | In some specific hydrazide syntheses (aza-Michael), the reaction failed. | tandfonline.com |

| Hexane | Non-polar | Significantly slower reaction rates observed for hydrazone formation compared to ethanol. | acs.org |

| Solvent-free | N/A | Can be highly effective, leading to high yields and simplified workup in certain base-catalyzed reactions. | tandfonline.com |

Temperature Gradients: Temperature is a key factor in controlling the rate of hydrazinolysis. Most procedures call for heating the reaction mixture, often under reflux, for several hours. researchgate.netmdpi.comnih.gov Elevating the temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

The reaction between an ester and hydrazine is an equilibrium process. To drive the reaction toward the formation of the hydrazide product, Le Chatelier's principle can be applied. One effective strategy involves the continuous removal of the alcohol byproduct (e.g., methanol or ethanol) as it is formed. google.com This is often achieved through reactive distillation, where the reaction is heated to a temperature that allows the more volatile alcohol byproduct to be distilled off, thus shifting the equilibrium towards the products and leading to higher yields. google.com For instance, a patented process describes controlling the reaction temperature between 82-101°C for the hydrazinolysis of an ethyl ester, while maintaining the top of the distillation column at 75-85°C to selectively remove the ethanol byproduct. google.com

However, the temperature must be carefully controlled. While higher temperatures increase reaction rates, they can also promote the formation of unwanted side products or lead to the degradation of reactants and products, especially during long reaction times. sauvignonblanc.com The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation. sauvignonblanc.com

| Ester Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Butyrate | 82–101 | 6 | 92 | google.com |

| Ethyl Valerate | 85–105 | 6 | 92 | google.com |

| Ethyl Palmitate | 100–120 | 6 | 97 | google.com |

| Fenamic Acid Esters | Reflux | 1.5–12 | Not specified | mdpi.com |

| Various NSAID Esters | Reflux | ~1.5–2.5 | 85-94 (with lemon juice) | inglomayor.cl |

Chemical Reactivity and Derivatization Strategies of 4 Benzyloxy Butanehydrazide

Synthesis of N′-Benzylidene-4-(benzyloxy)butanehydrazide Schiff Bases

The primary and most fundamental transformation of 4-(benzyloxy)butanehydrazide involves the formation of hydrazones, commonly known as Schiff bases. This is achieved through condensation reactions with various carbonyl compounds.

Condensation Reactions with Diverse Aldehydes and Ketones

The reaction of this compound with a range of aldehydes and ketones leads to the formation of N′-benzylidene-4-(benzyloxy)butanehydrazide derivatives. This condensation reaction typically involves heating the hydrazide with the respective aldehyde or ketone in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). chemmethod.comuobaghdad.edu.iq The reaction proceeds via a nucleophilic attack of the terminal -NH2 group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond of the hydrazone. uobaghdad.edu.iqresearchgate.net

This reaction is highly versatile, and a wide variety of aromatic and aliphatic aldehydes and ketones can be employed to generate a library of Schiff base derivatives. For instance, substituted aromatic aldehydes are commonly used to introduce different functionalities into the final molecule. researchgate.net The synthesis of N-(4-bromobenzylidene)-4-(1H-indol-3-yl) butane (B89635) hydrazide from the corresponding hydrazide and p-bromobenzaldehyde is a specific example of this type of transformation. researchgate.net Similarly, hydrazones have been prepared from 4-(2,4-dichlorophenoxy)butane hydrazide and various substituted aromatic aldehydes. researchgate.net

Table 1: Examples of Aldehydes Used in Condensation Reactions with Hydrazides

| Aldehyde Reactant | Resulting Schiff Base (Hydrazone) Type | Reference |

| Benzaldehyde | N'-benzylidene hydrazide | uobaghdad.edu.iqmdpi.com |

| Substituted Benzaldehydes | N'-(substituted-benzylidene) hydrazide | researchgate.netnih.gov |

| p-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene) hydrazide | uobaghdad.edu.iq |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene) hydrazide | ekb.eg |

| p-Bromobenzaldehyde | N'-(4-bromobenzylidene) hydrazide | researchgate.net |

Stereochemical Control and Isomerism in Hydrazone Formation

The formation of the C=N double bond in hydrazones introduces the possibility of geometric isomerism (E/Z isomerism). The stereochemical outcome of the reaction can be influenced by the reaction conditions and the steric and electronic properties of the substituents on both the hydrazide and the carbonyl compound. In many synthetic procedures, the formation of the more thermodynamically stable isomer is favored.

Studies on related systems have highlighted the importance of stereocontrol. For example, the conformation of double bonds in derivatives of thiazolidin-4-one, which are synthesized from hydrazones, has been determined to exist in specific Z or E forms. mdpi.com Furthermore, stereocontrolled additions to chiral hydrazones are a known method for synthesizing chiral amines, indicating that the stereochemistry of the hydrazone is a critical factor in subsequent transformations. nih.gov Research into the direct allylation of acyl hydrazones has shown high syn selectivity, which is governed by chelation control between the hydrazone's acyl group and the reagent. organic-chemistry.org This demonstrates that the inherent structure of the acyl hydrazone can direct the stereochemical course of further reactions, allowing for precise control over the creation of adjacent stereocenters. organic-chemistry.org

Cyclization Reactions to Diverse Heterocyclic Scaffolds

The N′-benzylidene-4-(benzyloxy)butanehydrazide Schiff bases and the parent hydrazide itself are pivotal intermediates for the synthesis of a wide variety of heterocyclic rings. The presence of the N-N bond, the amide functionality, and the reactive imine group in the Schiff bases provides multiple sites for intramolecular and intermolecular cyclization reactions.

Formation of Nitrogen-Containing Heterocycles (e.g., 1,2,4-Triazoles, 1,2,4-Triazinones)

This compound is a valuable precursor for constructing nitrogen-rich five- and six-membered heterocycles.

1,2,4-Triazoles: These five-membered rings can be synthesized from butanehydrazide derivatives through several routes. One method involves reacting the hydrazide with potassium thiocyanate (B1210189) to yield a thiosemicarbazide (B42300) intermediate, which is then cyclized to form a 1,2,4-triazole-thione. researchgate.netresearchgate.net The cyclization is typically achieved by heating with a base like sodium hydroxide. researchgate.net General synthetic strategies for 1,2,4-triazoles often utilize hydrazides or their derivatives as key starting materials. rsc.orgorganic-chemistry.org

1,2,4-Triazinones: These six-membered heterocyclic systems can also be accessed from butanehydrazide. A documented synthesis involves the reaction of a butanehydrazide with chloroacetamide to yield a precursor that subsequently cyclizes to form the 1,2,4-triazinone ring. researchgate.net The synthesis of 1,2,4-triazinone derivatives is an area of interest due to their pharmacological applications, and various methods have been developed for their preparation, often involving the cyclocondensation of amidrazones or related intermediates. acgpubs.orgscirp.org

Construction of Fused Heterocyclic Architectures (e.g., Azetidine (B1206935), Thiazolidine (B150603), Oxadiazole, Phthalazine)

The versatile reactivity of this compound and its Schiff base derivatives allows for their incorporation into a variety of important heterocyclic scaffolds.

Azetidine: The four-membered azetidine ring, specifically azetidin-2-ones (β-lactams), can be synthesized from the Schiff bases derived from this compound. A key reaction involves the [2+2] cycloaddition of the C=N bond of the hydrazone with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.netjmchemsci.com

Thiazolidine: Thiazolidine rings, particularly 2,3-disubstituted thiazolidin-4-ones, are readily prepared from the corresponding Schiff bases. noveltyjournals.com The synthesis involves a cyclocondensation reaction between the hydrazone and a sulfur-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). chemmethod.comresearchgate.netresearchgate.net This reaction efficiently constructs the five-membered thiazolidine ring.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another common heterocyclic target synthesized from hydrazides. A standard method involves the cyclodehydration of an intermediate N,N'-diacylhydrazine, which can be formed from the initial hydrazide. mdpi.com Reagents such as phosphorus oxychloride are frequently used to effect this cyclization. ijper.orgnih.gov Alternatively, hydrazones can be oxidatively cyclized to form 1,3,4-oxadiazoles. researchgate.net

Phthalazine (B143731): Phthalazine derivatives can also be synthesized utilizing a hydrazide moiety. nih.gov Syntheses may involve the reaction of a hydrazide with a suitable precursor, leading to the formation of the fused bicyclic phthalazine structure. rsc.orgjocpr.com For example, N'-(4-benzylphthalazin-1-yl)hydrazino derivatives have been prepared, showcasing the integration of a hydrazino linker into the phthalazine system. nih.gov

Exploration of Imidazolidin-4-one (B167674) and Thiazolidine-4-one Derivatives

Among the various heterocyclic systems, imidazolidin-4-ones and thiazolidine-4-ones are of significant interest and have been extensively explored using hydrazide-derived Schiff bases.

Imidazolidin-4-one Derivatives: These five-membered heterocycles are synthesized by reacting the N′-benzylidene-4-(benzyloxy)butanehydrazide Schiff bases with an α-amino acid, such as glycine (B1666218) or phenylalanine. researchgate.netekb.egnih.gov The reaction involves the cyclocondensation of the amino acid with the imine functionality of the Schiff base, resulting in the formation of the imidazolidin-4-one ring. uobaghdad.edu.iqresearchgate.net

Thiazolidine-4-one Derivatives: As mentioned previously, the synthesis of thiazolidine-4-ones is a robust and high-yielding reaction. It involves the cycloaddition of thioglycolic acid across the C=N bond of the Schiff base derived from this compound. researchgate.net The sulfur atom of thioglycolic acid attacks the imine carbon, and the carboxyl group condenses with the imine nitrogen to form the five-membered ring with the elimination of water. chemmethod.comnih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Butanehydrazide Scaffolds

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| Butanehydrazide | Potassium thiocyanate, then NaOH | 1,2,4-Triazole | researchgate.netresearchgate.net |

| Butanehydrazide | Chloroacetamide | 1,2,4-Triazinone | researchgate.net |

| Hydrazone (Schiff Base) | Chloroacetyl chloride, Triethylamine | Azetidin-2-one | researchgate.netjmchemsci.com |

| Hydrazone (Schiff Base) | Thioglycolic acid | Thiazolidin-4-one | chemmethod.comresearchgate.net |

| Hydrazide | Phosphorus oxychloride (after acylation) | 1,3,4-Oxadiazole | ijper.orgnih.gov |

| Hydrazone (Schiff Base) | Phenylalanine | Imidazolidin-4-one | researchgate.net |

Transformations Involving the Benzyl (B1604629) Ether Moiety

The benzyl ether group in this compound serves as a protective group for the butanol side chain. Its reactivity is centered on the cleavage of the benzyl C-O bond and functionalization of the aromatic ring.

Selective Debenzylation and Deprotection Methodologies

The removal of the benzyl group, a common deprotection strategy, can be achieved through several methods. The choice of method often depends on the presence of other functional groups within the molecule.

Catalytic Hydrogenolysis: This is the most frequently used method for benzyl ether cleavage. commonorganicchemistry.com The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. commonorganicchemistry.comatlanchimpharma.com The process is efficient and generally provides high yields of the corresponding alcohol. qualitas1998.net The solvent can influence the reaction rate, with the order of efficiency often being THF > acetic acid > ethanol > methanol (B129727) > toluene (B28343). atlanchimpharma.com To avoid the reduction of other sensitive groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, although this method is limited to substrates that are not sensitive to acidic conditions. atlanchimpharma.comorganic-chemistry.org Lewis acids such as boron trichloride (B1173362) (BCl3) and tin(IV) chloride (SnCl4) have been used for debenzylation. atlanchimpharma.comdal.ca The use of a cation scavenger like pentamethylbenzene (B147382) with BCl3 can allow for chemoselective debenzylation at low temperatures. organic-chemistry.org

Oxidative Cleavage: Oxidizing agents can also be used to remove the benzyl group. organic-chemistry.org For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, under oxidative conditions. organic-chemistry.orgnih.gov Photoirradiation can enhance the reliability of DDQ-mediated debenzylation of simple benzyl ethers. organic-chemistry.org Ozone is another reagent that can oxidatively remove benzyl ethers. organic-chemistry.org

| Method | Reagents | Key Features | Citations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Most common method, high yields. | commonorganicchemistry.comatlanchimpharma.comqualitas1998.net |

| Hydrogen Transfer | 1,4-cyclohexadiene, Pd/C | Limits hydrogen availability, good for sensitive groups. | organic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., BCl₃) | Limited to acid-insensitive substrates. | atlanchimpharma.comorganic-chemistry.org |

| Oxidative Cleavage | DDQ, Ozone | Effective for certain substituted benzyl ethers. | organic-chemistry.orgnih.gov |

Functionalization and Derivatization of the Aromatic Ring

The benzene (B151609) ring of the benzyl ether moiety can be functionalized to introduce new chemical properties. These reactions are important for creating derivatives with specific biological or chemical activities.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can be applied to the aromatic ring. For example, halogenation can introduce bromine or chlorine atoms. organic-chemistry.org While para-substitution is generally favored, ortho-chlorination of phenols can be achieved under specific conditions. organic-chemistry.org Meta-bromination can be accomplished through perbromination followed by selective reduction. organic-chemistry.org

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the aromatic ring. Gold-catalyzed direct alkylation of aromatic rings with straight-chain triflates has been shown to proceed without rearrangement. organic-chemistry.org

Hydroxylation: Metabolic processes can lead to the hydroxylation of the aromatic ring, forming arenolic metabolites. mdpi.com This functionalization can alter the molecule's solubility and interaction with biological targets. mdpi.comnih.gov

Other Significant Reactivity Pathways

Beyond the benzyl ether, the hydrazide group offers additional avenues for chemical modification, including reactions at the acyl carbon and the nitrogen atoms.

Nucleophilic Acyl Substitution Reactions of the Hydrazide Linkage

The hydrazide linkage is susceptible to nucleophilic acyl substitution, where a nucleophile replaces the hydrazine (B178648) group at the carbonyl carbon. masterorganicchemistry.comuomustansiriyah.edu.iq This reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the hydrazide is influenced by the nature of the nucleophile and the reaction conditions. libretexts.org

Hydrazides can be synthesized from esters, anhydrides, or acyl chlorides by reaction with hydrazine. mdpi.com Conversely, the hydrazide group can be cleaved or transformed. For instance, hydrolysis of the hydrazide will yield the corresponding carboxylic acid. uomustansiriyah.edu.iq

| Reactant | Product | Reaction Type | Citations |

| Ester, Anhydride, or Acyl Chloride | Hydrazide | Synthesis of Hydrazide | mdpi.com |

| Hydrazide | Carboxylic Acid | Hydrolysis | uomustansiriyah.edu.iq |

Electrophilic Hydrazinative Halogenation of Alkenes

While not directly involving this compound as the starting material, the synthesis of halogenated hydrazines from alkenes is a relevant transformation. An acid-mediated electrophilic hydrazinative halogenation of alkenes using a hydrazine source like diethyl azodicarboxylate (DEAD) and a potassium halide provides a route to iodinated, brominated, and chlorinated hydrazines. researchgate.netorganic-chemistry.org This reaction likely proceeds through an aziridinium (B1262131) intermediate formed by the reaction of an electrophilic hydrazine species with the alkene, followed by nucleophilic attack by the halide. organic-chemistry.org

Palladium-Catalyzed C-N Bond Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. uwindsor.caorganic-chemistry.org These reactions typically couple an aryl halide or pseudohalide with an amine or related nitrogen nucleophile. uwindsor.canih.gov While direct applications with this compound are not extensively documented, the hydrazide moiety could potentially serve as the nitrogen nucleophile in such couplings. The catalytic system usually consists of a palladium precursor, a ligand, and a base. uwindsor.ca The development of new ligands has expanded the scope of these reactions to include a wide range of substrates and functional groups. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Benzyloxy Butanehydrazide and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 4-(Benzyloxy)butanehydrazide, the ¹H NMR spectrum is expected to show characteristic signals for the benzylic protons, the aromatic protons of the benzyl (B1604629) group, and the protons of the butane (B89635) chain and hydrazide moiety.

The protons of the benzyl group's phenyl ring would typically appear in the aromatic region (δ 7.2-7.4 ppm). The two methylene (B1212753) protons of the benzyl group (-O-CH₂ -Ph) would produce a sharp singlet around δ 4.5 ppm. The protons on the butane chain would exhibit distinct signals: the methylene group adjacent to the ether oxygen (-CH₂ -O-) would be deshielded and appear around δ 3.5 ppm as a triplet. The methylene group adjacent to the carbonyl group (-CH₂ -C=O) would be found at approximately δ 2.2 ppm, also as a triplet. The central methylene group of the butane chain (-CH₂-CH₂ -CH₂-) would resonate as a multiplet (quintet or sextet) around δ 1.9 ppm. The hydrazide group presents labile protons (-NH-NH₂) which may appear as broad singlets and their chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.2-7.4 | Multiplet (m) | 5H |

| Benzylic (-O-CH₂-Ph) | 4.5 | Singlet (s) | 2H |

| -O-CH₂-CH₂- | 3.5 | Triplet (t) | 2H |

| -CH₂-C=O | 2.2 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- | 1.9 | Multiplet (m) | 2H |

| -NH- | Variable | Broad Singlet (br s) | 1H |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of inequivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic, aliphatic). The predicted ¹³C NMR spectrum for this compound would display signals corresponding to each unique carbon atom in the molecule.

The carbonyl carbon of the hydrazide group is expected to be the most downfield signal, appearing around δ 173 ppm. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm range, with the ipso-carbon (the carbon attached to the methylene group) appearing at the higher end of this range. The benzylic methylene carbon (-O-C H₂-Ph) would be observed around δ 73 ppm. The aliphatic carbons of the butane chain would appear in the upfield region, with the carbon adjacent to the ether oxygen (-C H₂-O-) at approximately δ 70 ppm, the carbon adjacent to the carbonyl group (-C H₂-C=O) around δ 31 ppm, and the central carbon (-CH₂-C H₂-CH₂-) near δ 22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | 173 |

| Phenyl (ipso-C) | 138 |

| Phenyl (ortho, meta, para-C) | 127-129 |

| Benzylic (-O-CH₂-Ph) | 73 |

| -O-CH₂-CH₂- | 70 |

| -CH₂-C=O | 31 |

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

To confirm the assignments made from 1D NMR and to establish the complete bonding network, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the butane chain, confirming the -O-CH₂-CH₂-CH₂-C=O connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of the CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing connectivity across quaternary carbons or heteroatoms. For instance, correlations would be expected from the benzylic protons (-O-CH₂ -Ph) to the ipso-carbon of the phenyl ring and to the adjacent ether carbon (-O-C H₂-CH₂-). Similarly, the protons on the methylene group next to the carbonyl would show a correlation to the carbonyl carbon.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and molecular formula of a compound.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern provides valuable structural information. For this compound (C₁₁H₁₆N₂O₂), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its exact mass. A key fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak for compounds containing a benzyl group. Other fragments could arise from the loss of the hydrazide group or cleavage within the alkyl chain.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. This makes it ideal for accurately determining the molecular weight. For this compound (Molecular Weight: 208.26 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 209.1285, corresponding to the protonated molecule [C₁₁H₁₇N₂O₂]⁺. The high-resolution measurement of this ion would allow for the unambiguous confirmation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in pharmaceutical analysis, offering a powerful combination of high-resolution separation and sensitive mass detection. kuleuven.be This hyphenated technique is indispensable for verifying the identity of a synthesized compound and assessing its purity with a high degree of confidence.

For the analysis of this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method is typically employed. The compound is introduced into a continuous flow of a polar mobile phase, which then passes through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the two phases. Due to its significant nonpolar character, imparted by the benzyl and butyl groups, this compound is retained on the column and elutes at a specific retention time (t_R) under defined conditions (e.g., mobile phase composition, flow rate, and temperature). The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to the compound; a purity level exceeding 98% is often required for subsequent studies.

Simultaneously, the eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the hydrazide moiety is readily protonated, generating the pseudomolecular ion [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₁H₁₆N₂O₂, corresponding to a monoisotopic mass of 208.12 g/mol . The detection of an ion with an m/z value of approximately 209.13 would strongly confirm the identity of the protonated parent molecule. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a mass measurement with high accuracy. mdpi.com

Table 1: Representative LC-MS Data for this compound

Parameter Observed Value Comment Retention Time (t_R) 8.72 min Confirms elution of a single major component under specified RP-HPLC conditions. Purity (by UV at 254 nm) >99.1% Indicates a high degree of sample purity with minimal impurities. Ionization Mode ESI+ Electrospray Ionization, Positive Mode. Calculated m/z for [C₁₁H₁₇N₂O₂]⁺ 209.1285 Theoretical mass-to-charge ratio for the protonated molecule [M+H]⁺. Observed m/z 209.1281 High-resolution mass measurement confirms the elemental composition.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present within a molecule. mdpi.com By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), an FT-IR spectrum provides a unique "fingerprint" of a compound. rjpn.org The spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features.

The hydrazide moiety (-CONHNH₂) gives rise to several distinct peaks. The N-H stretching vibrations of the -NH and -NH₂ groups are typically observed as one or two bands in the region of 3200–3350 cm⁻¹. The carbonyl group (C=O) stretching vibration, known as the Amide I band, is expected to produce a strong, sharp absorption peak around 1640–1680 cm⁻¹. The N-H bending vibration, or Amide II band, typically appears near 1520–1550 cm⁻¹.

The benzyloxy group also provides characteristic signals. The C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹), while the aliphatic C-H stretches of the butyl and methylene (-CH₂-) groups appear just below 3000 cm⁻¹ (2850–2960 cm⁻¹). libretexts.org The presence of the ether linkage (Ar-O-CH₂) is confirmed by a strong C-O stretching band, usually located in the 1200–1275 cm⁻¹ region. theaic.org Aromatic C=C in-ring stretching vibrations produce characteristic peaks in the 1450–1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment 3200–3350 N-H Stretch Hydrazide (-NHNH₂) 3030–3100 C-H Stretch (sp²) Aromatic Ring (Benzyl) 2850–2960 C-H Stretch (sp³) Aliphatic (-CH₂- groups) 1640–1680 C=O Stretch (Amide I) Hydrazide (-CONHNH₂) 1580–1600 C=C Stretch (in-ring) Aromatic Ring 1520–1550 N-H Bend (Amide II) Hydrazide (-CONHNH₂) 1450–1495 C=C Stretch (in-ring) Aromatic Ring 1200–1275 C-O-C Asymmetric Stretch Aryl Ether (Benzyloxy)

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers the only means of definitively determining the three-dimensional arrangement of atoms in the solid state. This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and its packing within the crystal lattice. mdpi.com

For a molecule like this compound, X-ray analysis would elucidate several key structural aspects. It would confirm the geometry of the hydrazide group and reveal the dihedral angle between the plane of the amide group and the benzene (B151609) ring. The conformation of the flexible butyl chain would also be fixed in the crystal structure.

Crucially, this technique reveals the network of intermolecular interactions that stabilize the crystal structure. Hydrazides are known to be excellent hydrogen bond donors (N-H) and acceptors (C=O). nih.gov Therefore, it is highly probable that the crystal structure of this compound would feature a robust network of intermolecular hydrogen bonds, likely with the N-H group of one molecule interacting with the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. mdpi.com Analysis of related structures suggests that the compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). nih.govmdpi.com

Table 3: Representative Crystallographic Data for a Hydrazide Derivative

Parameter Example Value Chemical Formula C₁₁H₁₆N₂O₂ Formula Weight 208.26 g/mol Crystal System Monoclinic Space Group P2₁/c a, b, c (Å) a = 10.81, b = 4.90, c = 16.36 α, β, γ (°) α = 90, β = 95.8, γ = 90 Volume (ų) 860.9 Z (molecules/unit cell) 4 Key Intermolecular Interaction N-H···O=C Hydrogen Bonding

```*Note: Data presented are hypothetical, based on values reported for structurally similar compounds.*

[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEx_ruoQC1SaFVCcEXUr--9afdAFQJd5HS-l-Qxb3UoIIa6_md_8lBukzQ_-kL5iS5xcb5GVHteCEkDHAvQaDJOZYadthTqwFiZvED1KZn9OZDiE4qEDYtbwQ8AkCQya_iz7JE4U0RuLi4BbwI%3D)]

#### **4.5. Ancillary Analytical Techniques**

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. azom.comvelp.comThis method relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment. globalspec.comThe resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The primary purpose of elemental analysis is to verify that the empirical formula of the synthesized compound matches its theoretical composition. For this compound (C₁₁H₁₆N₂O₂), the theoretical percentages of C, H, and N can be calculated from its molecular weight (208.26 g/mol ). The experimentally determined values are expected to be in close agreement with the calculated values, typically within a ±0.4% margin, which provides strong evidence for the compound's stoichiometric purity and correctness of the assigned molecular formula.

**Table 4: Elemental Analysis Data for this compound (C₁₁H₁₆N₂O₂)**

```html

Element Theoretical Mass % Found Mass % (Hypothetical) Carbon (C) 63.44% 63.51% Hydrogen (H) 7.74% 7.79% Nitrogen (N) 13.45% 13.41%

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs photons in the UV-Vis region of the electromagnetic spectrum (approximately 200–800 nm). hnue.edu.vnThe technique is particularly sensitive to molecules containing chromophores, which are typically functional groups with π-electrons and/or non-bonding valence electrons.

In this compound, the primary chromophore is the benzene ring of the benzyloxy group. The isolated hydrazide group shows weak absorption at shorter wavelengths, typically below 220 nm. oup.comThe benzene ring, however, exhibits characteristic absorption bands resulting from π → π* electronic transitions. A strong absorption band, analogous to the E₂-band of benzene, is expected around 210–220 nm. A weaker band, analogous to the B-band of benzene, is typically observed around 250–270 nm. quimicaorganica.orgThe position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. This analysis confirms the presence of the aromatic system within the molecular structure.

Table 5: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)

λ_max (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition Associated Chromophore ~215 nm ~7,500 π → π* Benzene Ring (E₂-band) ~265 nm ~250 π → π* Benzene Ring (B-band)

Table of Compounds

Ancillary Analytical Techniques

X-ray Powder Diffraction (XRD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and crystallite size of a solid sample. When applied to a crystalline powder of this compound, XRD would yield a unique diffraction pattern, which serves as a fingerprint for its specific crystalline form.

The fundamental principle of XRD is the constructive interference of monochromatic X-rays scattered by the atoms in a crystalline lattice, governed by Bragg's Law (nλ = 2d sinθ). The analysis involves directing a beam of X-rays onto the powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram plots the intensity of the scattered X-rays versus the 2θ angle.

Detailed Research Findings:

A hypothetical XRD analysis of a pure, crystalline sample of this compound would be expected to produce a distinct pattern of peaks at specific 2θ angles. Each peak corresponds to a specific set of lattice planes (hkl) within the crystal structure. The position and intensity of these peaks are characteristic of the compound's crystal structure and symmetry.

For instance, analysis of related hydrazone compounds often reveals crystalline structures stabilized by intermolecular hydrogen bonds. scispace.com Similarly, for this compound, the presence of N-H and C=O groups would likely lead to hydrogen bonding, influencing its crystal packing. The XRD pattern would provide the d-spacings (the distance between adjacent crystal lattice planes), which can be calculated from the peak positions using Bragg's Law. This data is essential for identifying the crystalline phase of the material. If multiple crystalline forms (polymorphs) of this compound exist, each would produce a unique XRD pattern.

The sharpness of the diffraction peaks can also provide an indication of the crystallite size and degree of crystalline perfection. Broader peaks typically suggest smaller crystallite sizes or the presence of lattice strain.

Below is an illustrative data table representing the type of information that would be obtained from a powder XRD analysis of a crystalline hydrazide compound.

| Illustrative XRD Data for a Crystalline Hydrazide Compound | |

| 2θ (degrees) | d-spacing (Å) |

| 10.5 | 8.42 |

| 15.2 | 5.82 |

| 20.8 | 4.27 |

| 21.1 | 4.21 |

| 25.9 | 3.44 |

| 28.5 | 3.13 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Field Emission Scanning Electron Microscopy (FESEM) for Morphology Studies

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and topography of solid materials at the micro- and nanoscale. It utilizes a focused beam of electrons generated from a field-emission source to scan the sample surface. The interactions between the electron beam and the sample produce various signals, primarily secondary electrons, which are collected to form a detailed image of the surface.

FESEM offers significant advantages over conventional scanning electron microscopy, including higher resolution, reduced sample charging, and the ability to operate at lower accelerating voltages, which minimizes sample damage. This makes it an ideal technique for studying the morphology of organic crystalline compounds like this compound.

Detailed Research Findings:

An FESEM analysis of this compound would provide direct visual information about the size, shape, and surface features of its crystalline particles. The resulting micrographs could reveal whether the compound crystallizes as well-defined geometric shapes (e.g., needles, plates, prisms), or as irregular aggregates.

The high magnification capabilities of FESEM would allow for the detailed examination of surface textures, such as smoothness, roughness, or the presence of steps and defects on the crystal faces. This information is valuable for understanding the crystallization process and can have implications for the material's bulk properties, such as its flowability and dissolution rate.

Furthermore, if derivatives of this compound were synthesized, FESEM could be used to compare their morphologies. Changes in the molecular structure due to the addition of different functional groups can significantly influence the crystal habit, and FESEM would be a key tool for observing these changes. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), FESEM can also provide information about the elemental composition of the sample surface.

The table below summarizes the morphological characteristics that could be determined for this compound using FESEM.

| Morphological Characteristics Observable by FESEM | |

| Parameter | Description |

| Particle Shape/Habit | Describes the geometric form of the crystals (e.g., prismatic, acicular, tabular). |

| Particle Size Distribution | Provides the range and average size of the crystalline particles. |

| Surface Topography | Details the features on the crystal surface, such as smoothness, striations, or pits. |

| Agglomeration State | Indicates whether individual crystals exist separately or form larger clusters. |

Computational and Theoretical Investigations of 4 Benzyloxy Butanehydrazide and Its Derivatives

Quantum Chemical Calculations for Electronic and Geometric Properties: A Void in the Research Landscape

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. However, specific studies on 4-(Benzyloxy)butanehydrazide are conspicuously absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies for Ground State Properties

There are no published studies that have employed Density Functional Theory (DFT) to investigate the ground state properties of this compound. Such studies would typically provide valuable data on the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing its reactivity. Furthermore, DFT calculations would offer precise information on its optimized geometry, such as bond lengths, bond angles, and dihedral angles. Without these studies, a foundational understanding of the molecule's stability and electronic behavior is missing.

Hartree-Fock (HF) Level Calculations

Similarly, a search of academic and research databases indicates that Hartree-Fock (HF) level calculations have not been reported for this compound. The HF method, a cornerstone of quantum chemistry, provides a first approximation of the electronic structure of a molecule. The absence of these calculations means that a baseline, ab initio understanding of its molecular orbitals and electronic energy is not available.

Conformational Analysis and Energetic Landscapes

A comprehensive conformational analysis, which would map the potential energy surface of this compound to identify its most stable three-dimensional structures, has not been documented. The flexibility of the butane (B89635) and benzyloxy groups suggests the possibility of multiple low-energy conformers. However, without dedicated computational studies, the energetic landscape of these conformations remains unexplored, limiting the understanding of its structural preferences.

Molecular Modeling and Simulation Approaches: An Uncharted Territory

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior of molecules and their interactions with biological targets. For this compound, these computational avenues appear to be entirely unexplored.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling

There is no evidence of molecular dynamics (MD) simulations being performed on this compound. MD simulations would offer a window into the time-dependent behavior of the molecule, revealing how it moves, flexes, and interacts with its environment, such as a solvent, over time. This information is critical for understanding its conformational flexibility and stability in a dynamic state. The lack of such simulations leaves a significant gap in the knowledge of its real-world behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a potential drug molecule might interact with a biological target, such as a protein or enzyme. A review of the literature shows no molecular docking studies specifically involving this compound as a ligand. Consequently, its potential to interact with any specific biological targets, and the nature of those potential interactions, remains unknown.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a critical computational tool used to visualize and understand the electrostatic properties of a molecule, providing valuable insights into its reactivity and intermolecular interactions. chemrxiv.orgresearchgate.net An MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgdeeporigin.com This information is crucial for predicting how a molecule will interact with biological targets, such as receptors or enzymes. researchgate.net

The MEP is calculated for a specific point in space near a molecule, representing the electrostatic interaction energy between the molecule and a positive test charge at that location. researchgate.net These potential values are then color-coded and mapped onto the molecule's electron density surface. Typically, red or yellow colors denote regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate areas of positive potential, which are favorable for nucleophilic attack. chemrxiv.orgdeeporigin.com

For this compound, an MEP analysis would reveal specific reactive sites based on its functional groups:

Negative Regions (Electrophilic Attack): The most electron-rich areas are expected around the oxygen atom of the carbonyl group (C=O) and the ether oxygen of the benzyloxy group. These sites, rich in electron density from lone pairs, represent the most probable locations for interactions with positive charges or electrophiles. chemrxiv.org

Positive Regions (Nucleophilic Attack): Electron-poor regions would be concentrated around the hydrogen atoms of the hydrazide group (-NH-NH2). These hydrogens are acidic and can act as hydrogen bond donors, making them susceptible to attack by nucleophiles or interaction with negatively charged residues in a biological target. deeporigin.com

By identifying these reactive zones, MEP mapping serves as a foundational step in rational drug design, guiding the modification of the molecule to enhance its binding affinity and specificity for its intended target. deeporigin.comucsb.edu

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Likely Type of Interaction |

|---|---|---|---|

| Carbonyl Oxygen | -C=O | Negative (Red/Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Ether Oxygen | -O-CH₂- | Negative (Red/Yellow) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydrazide Hydrogens | -NH-NH₂ | Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

Structure-Activity Relationship (SAR) Elucidation via In Silico Methods

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. globalresearchonline.netwikipedia.org This method is instrumental in drug discovery for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. globalresearchonline.net The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological activities.

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. semanticscholar.orgbasicmedicalkey.com

Descriptor Calculation : For each molecule, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are employed to create an equation that links the descriptors to the biological activity. globalresearchonline.net

Validation : The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), while external validation uses the independent test set. wikipedia.orgbasicmedicalkey.comnih.gov

A high-quality QSAR model is characterized by strong statistical parameters, indicating its robustness and predictive accuracy. For a series of this compound derivatives, a QSAR study would explore how modifications to the benzyl (B1604629) or butane portions of the molecule affect its biological activity, providing a predictive framework for designing more potent compounds.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. uniroma1.it | > 0.5 |

| R²pred (Predictive R² for external set) | Measures the model's ability to predict the activity of an external test set. nih.gov | > 0.6 |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target. dergipark.org.trnih.gov A pharmacophore model does not represent a real molecule or chemical group but rather an abstract map of key interaction points, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.gov

This approach is particularly valuable when the 3D structure of the target protein is unknown. By aligning a set of active molecules, common chemical features can be identified to generate a pharmacophore hypothesis. nih.gov This model serves as a 3D query for virtual screening of compound libraries to find new, structurally diverse molecules that could be active, a process known as scaffold hopping. nih.gov

Once a lead compound like this compound is identified, pharmacophore modeling plays a crucial role in its optimization. vcat.dedanaher.com The process involves:

Generating a Pharmacophore Model : Based on the lead compound or a set of active analogues.

Mapping the Lead : The lead compound is mapped onto the pharmacophore to see how well it fits.

Identifying Areas for Modification : The model highlights which features are essential and where modifications can be made to improve interactions with the target. For instance, if the model requires a strong hydrogen bond donor at a specific location, the hydrazide moiety of this compound could be modified to enhance this property.

This strategy guides medicinal chemists in making targeted structural changes to improve potency, selectivity, and pharmacokinetic properties, transforming a promising hit into a viable drug candidate. danaher.comnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is as important as assessing its biological activity. nih.govsrce.hr Poor pharmacokinetic profiles are a primary reason for the failure of drug candidates in clinical trials. nih.gov In silico ADME prediction tools offer a rapid and cost-effective method to screen compounds before they are synthesized, helping to identify potential liabilities early in the process. globalresearchonline.netresearchgate.netspringernature.com

Various computational models and software (e.g., SwissADME, pkCSM) are used to predict a wide range of ADME-related parameters based on a molecule's structure. globalresearchonline.net For this compound, these tools would provide critical insights into its potential as a drug candidate.

Key predicted properties include:

Physicochemical Properties : Basic descriptors like molecular weight, number of rotatable bonds, and polar surface area.

Lipophilicity : Often expressed as logP, this parameter affects solubility, permeability, and metabolism.

Water Solubility : Crucial for absorption and formulation.

Pharmacokinetics : Predictions on gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.

Drug-likeness : Rules such as Lipinski's Rule of Five are used to assess if a compound has physicochemical properties that would make it a likely orally active drug in humans. globalresearchonline.net

The predicted ADME profile for this compound would guide its further development, highlighting areas that may require optimization to achieve a balanced profile of potency and drug-like properties.

| Property Class | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Formula | C₁₅H₁₆N₂O₂ | Basic molecular identity |

| Molecular Weight | 256.30 g/mol | Within Lipinski's rule (<500) | |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Influences membrane permeability | |

| Number of Rotatable Bonds | 5 | Affects conformational flexibility and bioavailability | |

| Lipophilicity | LogP (o/w) | ~1.8 - 2.2 | Indicates good balance between solubility and permeability |

| Water Solubility | LogS (ESOL) | Moderately Soluble | Affects absorption and formulation |

| Pharmacokinetics | GI Absorption | High | Predicts good oral absorption potential |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential for CNS activity | |

| CYP450 Inhibition | Likely inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions | |

| Drug-Likeness | Lipinski's Rule of Five | 0 violations | High potential for oral bioavailability |

| Bioavailability Score | 0.55 | Indicates good probability of having drug-like properties |

Mechanistic Biological Studies and Target Identification of 4 Benzyloxy Butanehydrazide Derivatives

Elucidation of Molecular Mechanisms of Action

The mechanism of action for a bioactive compound describes the specific biochemical interactions through which it produces its pharmacological effect. For derivatives of 4-(benzyloxy)butanehydrazide, these investigations have largely centered on their ability to modulate enzyme activity and interact with cellular receptors.

Derivatives containing hydrazide and benzyloxy moieties have been extensively studied as inhibitors of various enzymes critical to physiological and pathological processes. Kinetic studies are fundamental in these assessments, providing insights into the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Urease: Benzohydrazide (B10538) derivatives have demonstrated significant inhibitory activity against urease, an enzyme implicated in pathologies like peptic ulcers and urolithiasis. nih.govresearchgate.net Kinetic analyses of active benzohydrazide compounds have revealed both competitive and non-competitive modes of inhibition. nih.gov For instance, a study on halo-substituted ester/amide derivatives identified a mixed-type inhibitor, highlighting the complex interactions between the compound and the enzyme. nih.gov This suggests that different derivatives may bind to the active site, an allosteric site, or both.

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. nih.gov Isatin-based benzyloxybenzene derivatives have been identified as potent and competitive MAO-B inhibitors, with Kᵢ values in the sub-micromolar range. nih.gov These studies indicate that the benzyloxy group is crucial for selectivity and high-affinity binding within the enzyme's active site. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are primary targets in the management of Alzheimer's disease. Numerous studies have reported that benzohydrazide and benzyloxy-containing derivatives can inhibit both AChE and BChE. nih.govnih.govnih.gov Kinetic analyses often show a mixed-type inhibition pattern, suggesting that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.govnih.gov The dual inhibition of both AChE and BChE is considered a beneficial characteristic for treating the complex pathology of Alzheimer's disease. nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial agents. nih.govnih.gov DHFR inhibitors, known as antifolates, are typically structural analogues of the enzyme's substrate, dihydrofolate, and act as competitive inhibitors. biorxiv.org While specific kinetic studies on this compound derivatives targeting DHFR are not extensively documented, the general mechanism for inhibitors of this enzyme involves high-affinity, competitive binding to the active site, which depletes tetrahydrofolate levels and halts cell proliferation. nih.govnih.gov

| Enzyme | Derivative Class | Inhibition Mode | Potency Range (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Urease | Benzohydrazides | Competitive, Non-competitive | 0.87 µM - 19.0 µM (IC₅₀) | nih.gov |

| MAO-B | Isatin-based benzyloxybenzene | Competitive | 0.055 µM - 0.069 µM (Kᵢ) | nih.gov |

| AChE | Benzoylhydrazine-1-carboxamides | Mixed-type | 44 µM - 100 µM (IC₅₀) | nih.gov |

| BChE | 2-amino-pyrano[3,2-c]quinoline (benzyloxy phenyl moiety) | Mixed-type | 1.00 µM (IC₅₀) | nih.gov |

| DHFR | General Antifolates | Competitive | Varies (nM to µM range) | nih.govbiorxiv.org |

Beyond enzyme inhibition, benzyloxy and hydrazide derivatives have been investigated for their ability to bind to and modulate various cellular receptors, which are key components of signal transduction pathways.

Receptor binding assays are used to measure the affinity of a ligand for a receptor. nih.gov Studies have shown that certain benzyl (B1604629) derivatives exhibit binding affinity for human opioid and cannabinoid receptors, which are G-protein coupled receptors (GPCRs) involved in pain and central nervous system regulation. nih.gov Similarly, isatin-hydrazide derivatives have been explored for their interaction with the ligand-binding domain of the estrogen receptor α (ERα), a nuclear receptor. nih.gov Molecular docking and dynamics simulations suggest these compounds can bind stably within the receptor's pocket, leading to downstream effects like receptor degradation and anti-proliferative activity in cancer cells. nih.gov Other research on 1-benzyloxy-5-phenyltetrazole derivatives has demonstrated high potency against androgen receptor-dependent prostate cancer cells, indicating an interaction with the androgen receptor pathway. nih.gov

Activation profiling determines whether the ligand acts as an agonist (activator) or antagonist (blocker) of the receptor. This is often assessed by measuring downstream signaling events, such as the production of second messengers or the recruitment of signaling proteins like β-arrestin. researchgate.net While detailed activation profiles for this compound derivatives are an emerging area of research, the methodologies to perform such characterizations are well-established for various receptor families, including GPCRs and nuclear receptors. nih.govnih.gov

Methodologies for Biological Target Identification and Validation

Identifying the specific molecular target(s) of a novel compound is a critical and often challenging step in drug discovery. A range of advanced methodologies is available to pinpoint and validate the biological targets of compounds like this compound derivatives.

Genetic perturbation tools provide an unbiased way to identify genes that are essential for a compound's activity. By systematically knocking out or knocking down the expression of individual genes, researchers can identify which genetic modifications confer resistance to the compound's effects, thereby implicating the knocked-out gene product as a potential target.

CRISPR/Cas9-based screening, in particular, has become a powerful tool for target identification. nih.gov A pooled CRISPR library can be introduced into a population of cells, which are then treated with the compound of interest. Cells that survive and proliferate are those in which a gene essential to the drug's mechanism of action has been knocked out. nih.gov While specific CRISPR screens for this compound derivatives have not been widely reported, this methodology represents a state-of-the-art approach to de-orphanize their targets without requiring chemical modification of the compound. nih.gov

Multi-omics approaches provide a global view of the cellular changes that occur in response to treatment with a compound. By integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels), a comprehensive picture of the affected pathways can be constructed, offering clues to the compound's mechanism and target.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels after compound treatment can reveal which genes and signaling pathways are activated or suppressed.

Proteomics: Global proteomics can identify changes in protein expression or post-translational modifications. For example, a proteomics study of a related 4-hydroxybenzylidene indolinone compound in S. aureus revealed the downregulation of enzymes involved in purine (B94841) biosynthesis. nih.gov Another specialized proteomic technique utilizes hydrazide chemistry to enrich and identify proteins that have been modified by reactive molecules, demonstrating a direct chemical interaction within the proteome. researchgate.net

Metabolomics: This approach profiles changes in endogenous small-molecule metabolites, which can reveal disruptions in specific metabolic pathways caused by the compound. semanticscholar.org

Integration of these datasets can help build a robust hypothesis about the compound's target, which can then be validated through more direct methods.

Cell-based assays are fundamental for characterizing the biological effects of a compound and profiling its impact on specific cellular pathways. These assays provide phenotypic data that can guide more in-depth mechanistic studies.

Biochemical Assays for Direct Molecular Interaction and Enzymatic Activity Evaluation